molecular formula C12H9BrN2O B195683 2-(2-Amino-5-brombenzoyl)pyridin CAS No. 1563-56-0

2-(2-Amino-5-brombenzoyl)pyridin

Katalognummer: B195683
CAS-Nummer: 1563-56-0
Molekulargewicht: 277.12 g/mol
InChI-Schlüssel: KHVZPFKJBLTYCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von (2-Amino-5-bromophenyl)(pyridin-2-yl)methanon hängt hauptsächlich mit seiner Rolle als Vorläufer bei der Synthese von Benzodiazepinen zusammen. Diese Verbindungen entfalten ihre Wirkung durch Bindung an den γ-Aminobuttersäure (GABA)-Rezeptor im zentralen Nervensystem, wodurch die inhibitorischen Wirkungen von GABA verstärkt und sedative und anxiolytische Effekte erzielt werden.

Analyse Chemischer Reaktionen

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanon durchläuft verschiedene chemische Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wirkmechanismus

The mechanism of action of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone is primarily related to its role as a precursor in the synthesis of benzodiazepines. These compounds exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system, enhancing the inhibitory effects of GABA and producing sedative and anxiolytic effects.

Vergleich Mit ähnlichen Verbindungen

(2-Amino-5-bromophenyl)(pyridin-2-yl)methanon ähnelt anderen Benzophenonderivaten, wie z. B.:

  • (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanon
  • (2-Amino-5-fluorophenyl)(pyridin-2-yl)methanon
  • (2-Amino-5-iodophenyl)(pyridin-2-yl)methanon

Diese Verbindungen weisen ähnliche Strukturen auf, unterscheiden sich aber in ihren Halogensubstituenten, die ihre Reaktivität und Anwendungen beeinflussen können. Die Einzigartigkeit von (2-Amino-5-bromophenyl)(pyridin-2-yl)methanon liegt in seiner spezifischen Bromsubstitution, die besondere chemische Eigenschaften und Reaktivitätsmuster verleiht.

Biologische Aktivität

2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) is an organic compound with the molecular formula C₁₂H₉BrN₂O, known for its diverse biological activities and applications in medicinal chemistry. This compound is particularly significant as a precursor in the synthesis of various pharmaceuticals, including benzodiazepines, which are widely used for their anxiolytic and sedative properties.

Chemical Structure and Properties

The structure of ABBP features a bromobenzoyl group attached to a pyridine moiety. The presence of the bromine atom influences its reactivity and biological interactions:

  • Molecular Formula : C₁₂H₉BrN₂O
  • Molecular Weight : 277.12 g/mol

ABBP exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Notably, it acts as an intermediate in the synthesis of remazolam, a short-acting GABA(A) receptor agonist, which enhances the inhibitory effects of GABA in the central nervous system .

Anticancer Properties

Research indicates that ABBP and its analogs possess significant anticancer properties. For instance, studies have demonstrated that compounds with similar structures can inhibit cell growth in various cancer cell lines:

Compound Cell Line IC50 (nM)
2-(2-Amino-5-bromobenzoyl)pyridineHCT11625–50
2-(2-Amino-5-bromobenzoyl)pyridineMDA-MB-231120–130

These findings suggest that ABBP may effectively inhibit tumor cell proliferation through mechanisms that require further investigation .

Interaction Studies

Preliminary studies have focused on ABBP's binding affinity to biological targets. These interactions are crucial for understanding its potential therapeutic effects. The compound's ability to form covalent bonds with proteins involved in disease pathways may lead to novel treatment options .

Case Studies

  • Synthesis and Anti-Proliferative Activity : A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to ABBP, demonstrating their anti-proliferative activity against colorectal (HCT116) and breast cancer (MDA-MB-231) cell lines. The results indicated that certain derivatives maintained potent activity, comparable to established anticancer agents .
  • Metabolism Studies : Research has shown that ABBP undergoes metabolic transformations in different species. It is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine in humans and other animals, highlighting its metabolic pathways and potential variations in efficacy across species .

Eigenschaften

IUPAC Name

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVZPFKJBLTYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166070
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1563-56-0
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1563-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Amino-5-bromobenzoyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromobenzoylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The anion of 2-bromo-pyridine 121 and 2-amino-5-bromobenzoic acid 122 were condensed to provide the 2′-pyridylketone 123.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a −40° C. solution of 2.5 M n-BuLi (18 mL) in THF (300 mL) is added 2-bromopyridine (5.0 g, 32 mmol) over 15 min. The reaction is stirred for 1 h at −40° C., and then treated with 2-Amino-5-bromo-benzoic acid (6.9 g, 32 mmol) in THF (300 mL). The reaction is warmed to 0° C. and stirred for 2 h then quenched with TMSCl (3.4 g, 32 mmol). The reaction is stirred at room temperature for 30 min then cooled to 0° C. and quenched with 3M HCl (20 mL). The aqueous layer is separated and the organic layer is extracted with 3M HCl. The organic layer is basified with solid NaOH, the resulting mixture is extracted with EtOAc, and the organic layer is dried over Na2SO4, filtered and concentrated. The residue is purified by column chromatography on silica gel to give the desired product as a yellow solid.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
3.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Amino-5-bromobenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Amino-5-bromobenzoyl)pyridine
Customer
Q & A

Q1: What is the metabolic fate of 2-(2-Amino-5-bromobenzoyl)pyridine (ABBP) in different species?

A1: ABBP, a metabolite of the benzodiazepine bromazepam, undergoes further metabolism in various species. Studies show that ABBP is primarily hydroxylated to form 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (3-OH-ABBP) in humans, dogs, rats, and mice. [] This hydroxylation appears to be a major metabolic pathway for ABBP in these species. Additionally, ABBP can be reduced to 2-amino-5-bromo-2'-azabenzhydrol (ABAB) in rabbits, rats, and guinea pigs. [] Interestingly, the extent of ABAB formation varies among species, with guinea pigs exhibiting the highest levels. []

Q2: What role does the intestinal microflora play in the metabolism of bromazepam?

A2: The intestinal microflora plays a significant role in bromazepam degradation. Research demonstrates that over 80% of bromazepam is degraded in the presence of human fecal matter under both anaerobic and aerobic conditions. [] This degradation primarily results in the formation of ABBP, highlighting the contribution of intestinal microflora to bromazepam's metabolism. []

Q3: Are there specific enzymes involved in the reduction of ABBP to ABAB?

A3: Yes, the reduction of ABBP to ABAB is an enzymatic process. Studies have identified NADPH-dependent reductases present in the liver of rabbits, rats, and guinea pigs that catalyze this reaction. [] These reductases are found in both the cytoplasm and microsomes of liver cells, with varying activity levels depending on the species and subcellular location. []

Q4: What analytical methods are used to study bromazepam and its metabolites?

A4: Several analytical techniques are employed to analyze bromazepam and its metabolites. Thin layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are used for identification purposes. [] For quantification, a sensitive and specific stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with a diode-array detector (DAD) has been developed and validated according to ICH guidelines. [] This method allows for the accurate and precise determination of bromazepam and its degradant ABBP in various matrices. []

Q5: What is the significance of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine?

A5: The crystal structure of ABBP reveals that its molecules are non-planar and are held together by both intermolecular and intramolecular hydrogen bonds. [] This structural information is valuable for understanding the molecule's interactions with biological targets and can be useful for designing analogs with potentially altered pharmacological properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.